Cas no 795-01-7 (N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide)

N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide structure
795-01-7 structure
Product name:N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide
CAS No:795-01-7
MF:C17H26N2O2
MW:290.40054
CID:1797358
PubChem ID:120382

N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide
    • DTXSID20229716
    • gamma-Morpholino-3-aethyl-6-methyl-butyranilid
    • 4-Morpholinebutyro-o-toluidide, 5'-ethyl-
    • gamma-Morpholino-3-aethyl-6-methyl-butyranilid [German]
    • 4-Morpholinebutanamide, N-(5-ethyl-2-methylphenyl)-
    • 5'-Ethyl-2'-methyl-4-morpholinebutyranilide
    • 795-01-7
    • BRN 1081508
    • Inchi: InChI=1S/C17H26N2O2/c1-3-15-7-6-14(2)16(13-15)18-17(20)5-4-8-19-9-11-21-12-10-19/h6-7,13H,3-5,8-12H2,1-2H3,(H,18,20)
    • InChI Key: ZUILUKTXOMAIMV-UHFFFAOYSA-N
    • SMILES: CCC1=CC(=C(C=C1)C)NC(=O)CCCN2CCOCC2

Computed Properties

  • Exact Mass: 290.19958
  • Monoisotopic Mass: 290.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

N-(5-ethyl-2-methylphenyl)-4-(morpholin-4-yl)butanamide Related Literature

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